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Abstract

Atigliflozin (AVE-2268) is a potent and selective inhibitor of the sodium-glucose cotransporter
2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys. Developed by
Sanofi-Aventis, atigliflozin was investigated as a potential oral antidiabetic agent for the
treatment of type 2 diabetes mellitus. As an O-glucoside derivative, it represents an early
approach to SGLT2 inhibition. Preclinical studies in animal models demonstrated its efficacy in
promoting urinary glucose excretion and lowering blood glucose levels. However, its clinical
development was discontinued after Phase Il trials. This technical guide provides a
comprehensive overview of the discovery and development history of atigliflozin, detailing its
mechanism of action, preclinical pharmacology, and the available clinical trial information.

Introduction: The Role of SGLT2 in Glucose
Homeostasis

The kidneys play a crucial role in maintaining glucose homeostasis by filtering and reabsorbing
glucose from the blood. The majority of this reabsorption is mediated by sodium-glucose
cotransporters (SGLTSs) located in the proximal tubules of the nephrons. SGLT2 is the
predominant transporter, accounting for approximately 90% of renal glucose reabsorption.[1]
Inhibition of SGLT2 presents a novel therapeutic strategy for managing hyperglycemia in type 2
diabetes by promoting the excretion of excess glucose in the urine, independent of insulin
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pathways.[1] This mechanism of action also offers potential secondary benefits, including
modest weight loss and a reduction in blood pressure.[2]

The Discovery of Atigliflozin (AVE-2268)

Atigliflozin was developed by Sanofi-Aventis as a selective inhibitor of SGLT2.[3] Itis a
substituted glycopyranoside, belonging to the class of O-glucoside derivatives of phlorizin, a
naturally occurring SGLT inhibitor.[3] While phlorizin demonstrated the therapeutic potential of
SGLT inhibition, its lack of selectivity for SGLT2 over SGLT1 and poor oral bioavailability limited
its clinical utility. The development of synthetic analogs like atigliflozin aimed to overcome
these limitations by offering improved selectivity and pharmacokinetic properties.

Mechanism of Action

Atigliflozin is a competitive inhibitor of SGLT2. By binding to the SGLT2 protein on the apical
membrane of the proximal convoluted tubule cells in the kidney, it blocks the reabsorption of
glucose from the glomerular filtrate back into the bloodstream. This inhibition leads to increased
urinary glucose excretion (glucosuria), thereby lowering blood glucose levels.
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Figure 1: Mechanism of action of Atigliflozin (AVE-2268) in the renal proximal tubule.

Preclinical Pharmacology

The preclinical pharmacological profile of atigliflozin was characterized in a key study by
Bickel et al. (2008).
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In Vitro Selectivity

Atigliflozin demonstrated high selectivity for human SGLT2 over SGLT1.

Target IC50
Human SGLT?2 13 nM
Human SGLT1 >10,000 nM

Table 1: In vitro inhibitory activity of Atigliflozin
against human SGLT1 and SGLT2.

In Vivo Efficacy in Animal Models

Studies in mice and rats showed that oral administration of atigliflozin led to a dose-
dependent increase in urinary glucose excretion and a reduction in blood glucose levels.

Species Parameter Value

Mice ID30 (UGE) 79 +/- 8.1 mg/kg p.o.
Rats ID30 (UGE) 39.8 +/- 4.0 mg/kg p.o.
Mice (i.p. glucose challenge) 'D50 (Blood Glucose 13.2 +/- 3.9 mg/kg p.o.

Reduction)

_ ID50 (Blood Glucose
Mice (oral glucose challenge) ) 26.1 +/- 3.9 mg/kg p.o.
Reduction)

Table 2: In vivo efficacy of
Atigliflozin in animal models.
UGE: Urinary Glucose
Excretion. ID30/ID50: Dose
required to produce 30% or

50% of the maximum effect.

The higher potency observed during an intraperitoneal glucose challenge compared to an oral
glucose challenge suggested that atigliflozin did not significantly inhibit intestinal SGLT1 in
Vivo, consistent with its in vitro selectivity.
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Experimental Protocols (based on Bickel et al., 2008)

4.3.1. In Vitro SGLT Inhibition Assay

e Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 or
SGLT2.

e Substrate: Radiolabeled alpha-methyl-D-glucopyranoside ([14C]JAMG), a non-metabolizable
glucose analog.

e Procedure:

o

Cells were seeded in 96-well plates and grown to confluence.
o Cells were washed with a sodium-containing buffer.

o Cells were incubated with varying concentrations of atigliflozin and a fixed concentration
of [14C]JAMG in the sodium-containing buffer.

o After the incubation period, the cells were washed with a sodium-free buffer to stop the
transport.

o Cells were lysed, and the intracellular radioactivity was measured using a scintillation
counter.

o The concentration of atigliflozin that inhibited 50% of the specific glucose uptake (IC50)
was calculated.
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Figure 2: Experimental workflow for the in vitro SGLT inhibition assay.
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4.3.2. In Vivo Urinary Glucose Excretion (UGE) Study

¢ Animal Models: Male NMRI mice and male Wistar rats.

e Procedure:

[¢]

[e]

Animals were fasted overnight with free access to water.
Atigliflozin was administered orally (p.0.) at various doses.
Immediately after dosing, animals were placed in metabolic cages.
Urine was collected over a specified period (e.g., 24 hours).

The total volume of urine was measured, and the glucose concentration was determined
using a glucose analyzer.

The total amount of glucose excreted in the urine was calculated.

The dose that produced 30% of the maximal glucose excretion (ID30) was determined.

4.3.3. Oral and Intraperitoneal Glucose Tolerance Tests (OGTT/IPGTT)

o Animal Model: Male NMRI mice.

e Procedure:

[e]

Animals were fasted overnight.
Atigliflozin was administered orally 30 minutes before the glucose challenge.
A glucose solution was administered either orally (OGTT) or intraperitoneally (IPGTT).

Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60,
and 120 minutes) after the glucose load.

Blood glucose concentrations were measured.

The area under the curve (AUC) for blood glucose was calculated.
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o The dose that inhibited the rise in blood glucose by 50% (ID50) was determined.

Clinical Development and Discontinuation

Atigliflozin entered Phase Il clinical trials to evaluate its efficacy and safety in patients with
type 2 diabetes. A key study, identified as NCT00361738, was a randomized, double-blind,
placebo-controlled, dose-response study in patients with type 2 diabetes who were not
adequately controlled with metformin. The development of atigliflozin was subsequently
discontinued by Sanofi-Aventis. The precise reasons for the discontinuation have not been
publicly detailed, but factors such as the pharmacokinetic profile of this O-glucoside, the
competitive landscape of SGLT2 inhibitors with the emergence of more stable C-glucosides, or
strategic portfolio decisions may have played a role.

Conclusion

Atigliflozin (AVE-2268) was a promising early-generation, selective SGLT2 inhibitor that
demonstrated clear pharmacological activity in preclinical models. Its development highlighted
the potential of SGLT2 inhibition as a therapeutic target for type 2 diabetes. Although its
progression to the market was halted, the research and development efforts for atigliflozin
contributed to the broader understanding of the pharmacology and clinical potential of the
gliflozin class of drugs. The subsequent success of C-glucoside SGLT2 inhibitors has validated
the therapeutic principle that atigliflozin was designed to address.
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 To cite this document: BenchChem. [Atigliflozin (AVE-2268): A Technical Overview of its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667672#atigliflozin-ave-2268-discovery-and-
development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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